molecular formula C5H4N2O2 B6258967 3-(isocyanatomethyl)-1,2-oxazole CAS No. 204277-06-5

3-(isocyanatomethyl)-1,2-oxazole

Cat. No.: B6258967
CAS No.: 204277-06-5
M. Wt: 124.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(isocyanatomethyl)-1,2-oxazole is a chemical compound that features an isocyanate group attached to a 1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isocyanatomethyl)-1,2-oxazole typically involves the reaction of 1,2-oxazole with a suitable isocyanate precursor. One common method is the reaction of 1,2-oxazole with phosgene to form the corresponding chloroformate, which is then treated with an amine to yield the isocyanate . The reaction conditions often require an inert atmosphere and controlled temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations . The use of catalysts and solvents can also play a crucial role in optimizing the reaction conditions and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

3-(isocyanatomethyl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols and amines for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include urea derivatives, amines, and carbamates, which can have various applications in materials science and pharmaceuticals .

Scientific Research Applications

3-(isocyanatomethyl)-1,2-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(isocyanatomethyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds and modulation of biological activity . This reactivity can be harnessed for various applications, including enzyme inhibition and drug targeting.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(isocyanatomethyl)-1,2-oxazole include other isocyanate-containing heterocycles, such as 3-(isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate and bis(isocyanatomethyl)cyclohexane .

Uniqueness

What sets this compound apart from these similar compounds is its unique 1,2-oxazole ring structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

204277-06-5

Molecular Formula

C5H4N2O2

Molecular Weight

124.1

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.